methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate
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Overview
Description
Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a glycine derivative, which is further connected to a tetrahydrothiophene sulfone group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate typically involves multiple steps. One common route starts with the preparation of the tetrahydrothiophene sulfone derivative, followed by its coupling with a glycine derivative. The final step involves esterification with methyl 4-aminobenzoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the glycine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating potassium channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. For instance, it may act as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, modulating cellular excitability and signaling pathways . The compound’s unique structure allows it to selectively bind to these channels, influencing their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene sulfone group and have similar biological activities.
Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate: Another compound with a similar core structure but different functional groups.
Uniqueness
Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GIRK channels sets it apart from other similar compounds, making it a valuable tool in pharmacological research .
Biological Activity
Methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate, identified by its CAS number 1190275-78-5, is a complex organic compound with potential therapeutic applications. Its unique structure includes a dioxidotetrahydrothiophen moiety and a benzoate group, which may contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₃O₆S |
Molecular Weight | 369.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1190275-78-5 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Protein Interaction : It could interact with various proteins, modulating their functions and influencing signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : The presence of the dioxidotetrahydrothiophen moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dioxidotetrahydrothiophen have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
-
Study on Anticancer Effects :
- A study evaluating the effects of similar compounds on human cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism involved the disruption of critical signaling pathways associated with cell survival.
-
Antimicrobial Testing :
- In vitro testing against common pathogens revealed that the compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating potential for development as an antimicrobial agent.
Research Findings
Recent investigations into the biological activities of this compound have highlighted its potential as a lead compound for drug development. The following findings summarize key research outcomes:
Properties
Molecular Formula |
C15H19N3O6S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C15H19N3O6S/c1-24-14(20)10-2-4-11(5-3-10)17-13(19)8-16-15(21)18-12-6-7-25(22,23)9-12/h2-5,12H,6-9H2,1H3,(H,17,19)(H2,16,18,21) |
InChI Key |
RUZDORYYORGFLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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